Lipophilicity (LogP) Window: Fluoromethyl Offers an Intermediate logP of 0.65 vs. Methyl (0.20), Hydroxymethyl (-0.53), and Trifluoromethyl (1.20) Analogs
2-(Fluoromethyl)pyrimidin-5-OL exhibits a computed LogP of 0.65, as reported on its vendor datasheet . This value lies directly between the LogP of the corresponding methyl analog (0.20, PubChem XLogP3 [1]) and the trifluoromethyl analog (1.20, Ambinter computed logP [2]), while the hydroxymethyl analog is markedly more hydrophilic with a LogP of -0.53 . The fluoromethyl substitution thus provides a 0.45 log-unit lipophilicity increase over the methyl derivative and a 0.55 log-unit decrease relative to the trifluoromethyl derivative, giving medicinal chemists a precise tool to modulate logD without altering the core scaffold.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 0.65 |
| Comparator Or Baseline | 2-Methylpyrimidin-5-ol (LogP = 0.20); 2-(Hydroxymethyl)pyrimidin-5-ol (LogP = -0.53); 2-(Trifluoromethyl)pyrimidin-5-ol (LogP = 1.20) |
| Quantified Difference | ΔLogP vs. methyl: +0.45; ΔLogP vs. hydroxymethyl: +1.18; ΔLogP vs. trifluoromethyl: -0.55 |
| Conditions | Computed values from vendor and database entries; no single experimental study |
Why This Matters
A 0.45–0.55 log unit lipophilicity shift is well within the range that significantly impacts membrane permeability and oral absorption (Lipinski Rule-of-5 guidance), making 2-(Fluoromethyl)pyrimidin-5-OL a strategic intermediate when the methyl analog is too polar and the trifluoromethyl analog is too lipophilic.
- [1] PubChem. 2-Methylpyrimidin-5-ol – Compound Summary. CID 535857. View Source
- [2] Ambinter. 2-(Trifluoromethyl)pyrimidin-5-ol – Molecular Properties. CAS 100991-09-1. View Source
